N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide
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Description
N1-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Organic Chemistry
Research has focused on developing novel synthetic pathways for tetrahydroquinoline and pyridine derivatives, which are crucial in organic synthesis and medicinal chemistry. For instance, a study improved the synthesis process of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, an important intermediate for organic synthesis, by using a mixture of P2O5/POCl3 as a dehydrating agent, demonstrating enhancements in yield and purity through recrystallization over column chromatography (Feng Ta, 2013). Another study described a one-pot, four-component process to synthesize pyridines and tetrahydroquinolines, showcasing the compound's utility in creating complex organic structures (Nasser A. M. Yehia, K. Polborn, T. Müller, 2002).
Catalysis and Chemical Reactions
Research on the catalytic applications of related compounds includes the development of copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes using a related ligand, demonstrating the compound's role in facilitating the synthesis of internally alkynated products (Ying Chen, Sailuo Li, Lanting Xu, D. Ma, 2023).
Pharmacological Research
In pharmacological contexts, tetrahydroquinoline and pyridine derivatives have been explored for their bioactive properties. For instance, antioxidant and acetylcholinesterase (AChE) inhibitory activities of diverse γ-pyridinyl amine derivatives were studied, with some compounds exhibiting significant antioxidant activity and moderate AChE inhibitory properties, suggesting potential for the design of new molecules with dual activity for therapeutic applications (Leonor Y. Vargas Méndez and Vladimir V. Kouznetsov, 2015).
Material Science and Photodynamic Therapy
Another fascinating application is in the field of material science and photodynamic therapy, where a study on the tandem reaction of related compounds for the formation of a new nitrogen heterocycle and its iron(III) complex was explored. This research found applications in photodynamic therapy for breast cancer, demonstrating the compound's utility in synthesizing new materials with potential medical applications (Zhong‐Hong Zhu, Qian Hu, Hui-Ling Pan, Yuexing Zhang, Haibing Xu, M. Kurmoo, Jin Huang, Ming‐Hua Zeng, 2019).
Properties
IUPAC Name |
N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14(2)21(28)25-11-3-4-16-5-6-17(12-18(16)25)24-20(27)19(26)23-13-15-7-9-22-10-8-15/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQPKMFGCGARRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.